10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
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Overview
Description
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a complex organic compound with the molecular formula C18H21Cl2NO2 . This compound is characterized by its tricyclic structure, which includes a dichlorinated decane ring and a methoxyphenyl group attached to a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including its potential use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5,10-Dioxatricyclo[7.1.0.0~4,6~]decane: A similar tricyclic compound with oxygen atoms in the ring structure.
Tricyclo[2.2.1.0~2,6~]heptane: Another tricyclic compound with a different ring system.
5,5,10,10-Tetrachloro-tricyclo[7.1.0.0~4,6~]decane: A compound with a similar tricyclic structure but with four chlorine atoms.
Uniqueness
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is unique due to its specific combination of a dichlorinated tricyclic core and a methoxyphenyl carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-23-11-4-2-3-10(9-11)21-17(22)16-12-5-7-14-15(18(14,19)20)8-6-13(12)16/h2-4,9,12-16H,5-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICMNQCFHFYERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387263 |
Source
|
Record name | 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-48-4 |
Source
|
Record name | 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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